ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Overview
Description
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound belonging to the naphthalenes family. This compound is characterized by its unique structure, which includes a naphtho[2,3-b]indolizine core with two oxo groups and an ethyl ester functional group.
Preparation Methods
The synthesis of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like chloroform (CHCl₃) and dimethyl sulfoxide (DMSO), and may require catalysts to facilitate the reactions .
Chemical Reactions Analysis
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and ethyl ester functional group play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the initiation of specific biochemical pathways .
Comparison with Similar Compounds
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can be compared with other similar compounds, such as:
Naphtho[2,3-b]indolizine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Biological Activity
Ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, supported by various research findings and case studies.
Structural Characteristics
This compound features a fused benzo-fused pyridoindole framework characterized by:
- Molecular Formula : C₁₈H₁₅N₂O₄
- Molecular Weight : Approximately 325.31 g/mol
- Functional Groups : Two keto groups at positions 6 and 11, and an ethyl ester functional group at position 12.
This structural arrangement significantly influences its chemical reactivity and biological activity, particularly through nucleophilic substitutions and cycloadditions due to the electron-deficient carbonyl groups present in the molecule.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been evaluated for its effects on tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation:
- Research Insights : In a comparative study with known TNF-α inhibitors, this compound exhibited competitive binding affinity with TNF-α receptors, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies using surface plasmon resonance (SPR) have shown that the compound binds effectively to TNF-α and other inflammatory mediators.
- Cellular Mechanisms : The compound's mechanism involves modulation of signaling pathways associated with inflammation and apoptosis. It appears to downregulate pro-inflammatory cytokines while promoting apoptotic pathways in cancer cells .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate | 670267-19-3 | Methyl substitutions enhance lipophilicity |
Ethyl 2-cyano-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole | 1602578-47-1 | Cyano group may influence biological activity differently |
Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole | Not provided | Allyl group enhances reactivity |
This comparative analysis highlights how variations in substituents can alter biological activity and pharmacological profiles.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study reported the synthesis of new amide derivatives based on this compound. The resulting derivatives were screened for anti-inflammatory activity using mouse splenocytes as a model system. One derivative showed a significant reduction in TNF-α levels compared to controls .
- Structure Activity Relationship (SAR) : Research exploring SAR indicated that modifications at specific positions could enhance potency against cancer cell lines while maintaining low toxicity profiles. These findings support further development of this compound as a lead candidate for drug discovery efforts targeting cancer and inflammatory diseases .
Properties
IUPAC Name |
ethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-2-24-19(23)14-13-9-5-6-10-20(13)16-15(14)17(21)11-7-3-4-8-12(11)18(16)22/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIUAFMNCXJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297924 | |
Record name | NSC119236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-93-2 | |
Record name | NSC119236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC119236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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